molecular formula C37H56N8O9S B14183257 L-Prolyl-L-methionyl-L-alanyl-L-leucyl-L-tryptophyl-L-alanyl-L-threonine CAS No. 922526-87-2

L-Prolyl-L-methionyl-L-alanyl-L-leucyl-L-tryptophyl-L-alanyl-L-threonine

Cat. No.: B14183257
CAS No.: 922526-87-2
M. Wt: 789.0 g/mol
InChI Key: DBQQLNOBDMTJPX-BGBLQRQTSA-N
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Description

L-Prolyl-L-methionyl-L-alanyl-L-leucyl-L-tryptophyl-L-alanyl-L-threonine is a peptide compound composed of eight amino acids: proline, methionine, alanine, leucine, tryptophan, alanine, and threonine. Peptides like this one are essential in various biological processes and have significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-methionyl-L-alanyl-L-leucyl-L-tryptophyl-L-alanyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, large-scale peptide synthesis can be achieved using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of peptides with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-methionyl-L-alanyl-L-leucyl-L-tryptophyl-L-alanyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various chemical reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

L-Prolyl-L-methionyl-L-alanyl-L-leucyl-L-tryptophyl-L-alanyl-L-threonine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Prolyl-L-methionyl-L-alanyl-L-leucyl-L-tryptophyl-L-alanyl-L-threonine involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact mechanism depends on the context in which the peptide is used and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and cell culture.

    L-Phenylalanyl-L-proline: Another peptide with distinct biological properties.

    L-Tyrosyl-L-glutamyl-L-seryl-L-isoleucyl-L-arginyl-L-isoleucylglycyl-L-valyl-L-alanyl-L-prolyl-L-seryl-L-glutamine: A complex peptide with various research applications.

Uniqueness

L-Prolyl-L-methionyl-L-alanyl-L-leucyl-L-tryptophyl-L-alanyl-L-threonine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for studying specific biological interactions and developing targeted therapeutic applications.

Properties

CAS No.

922526-87-2

Molecular Formula

C37H56N8O9S

Molecular Weight

789.0 g/mol

IUPAC Name

(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoyl]amino]propanoyl]amino]butanoic acid

InChI

InChI=1S/C37H56N8O9S/c1-19(2)16-28(43-31(47)20(3)40-34(50)27(13-15-55-6)42-33(49)26-12-9-14-38-26)36(52)44-29(17-23-18-39-25-11-8-7-10-24(23)25)35(51)41-21(4)32(48)45-30(22(5)46)37(53)54/h7-8,10-11,18-22,26-30,38-39,46H,9,12-17H2,1-6H3,(H,40,50)(H,41,51)(H,42,49)(H,43,47)(H,44,52)(H,45,48)(H,53,54)/t20-,21-,22+,26-,27-,28-,29-,30-/m0/s1

InChI Key

DBQQLNOBDMTJPX-BGBLQRQTSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@@H]3CCCN3)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C3CCCN3

Origin of Product

United States

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